3,4-dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone
Description
3,4-Dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone is a ketone derivative featuring a 3,4-dihydroquinoline scaffold linked to a 2-methyl-3-nitrophenyl group. Its nitro group and aromatic substituents contribute to unique electronic properties, influencing both reactivity and biological interactions .
Properties
CAS No. |
313960-82-6 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C17H16N2O3/c1-12-14(8-4-10-15(12)19(21)22)17(20)18-11-5-7-13-6-2-3-9-16(13)18/h2-4,6,8-10H,5,7,11H2,1H3 |
InChI Key |
GLDYMBRFMSTORH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone typically involves the following steps:
Formation of the Quinoline Ring: This can be achieved through various methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.
Substitution Reactions: Introduction of the 2-methyl-3-nitrophenyl group can be done through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Methanone Formation: The final step involves the formation of the methanone group, which can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and pharmacological relevance:
Structural and Functional Analysis
Core Modifications
- Y021-4696: The 2-methyl-3-nitrophenyl group introduces electron-withdrawing effects, enhancing electrophilic reactivity. The chlorophenyl substitution on the dihydroquinoline ring may stabilize π-π stacking interactions in enzyme binding .
- Pyrazolo-pyrazine derivative : The heterocyclic substituent increases hydrogen bond acceptor count (6 vs. 5 in Y021-4696), improving target specificity .
Physicochemical Properties
- Lipophilicity : Y021-4696 exhibits high logP (6.475), suggesting strong membrane permeability but poor aqueous solubility (logSw = -6.209) . In contrast, morpholine or piperidine derivatives (e.g., 8d) have lower logP values due to polar amine groups, enhancing solubility .
Pharmacological Implications
- Y021-4696 : High lipophilicity makes it a candidate for blood-brain barrier penetration, relevant in neurodegenerative disease research .
- Piperidine derivative (8d) : Targets mTOR pathways, suggesting utility in cancer therapy .
Challenges and Limitations
- Solubility Issues: Y021-4696’s poor water solubility (logSw = -6.209) may limit intravenous administration .
- Synthetic Complexity : Pyrazolo-pyrazine derivatives require multi-step synthesis, increasing production costs .
Biological Activity
3,4-Dihydroquinolin-1(2H)-yl(2-methyl-3-nitrophenyl)methanone is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings that highlight its potential therapeutic applications.
The compound is characterized by a quinoline core structure, which is known for its significant pharmacological properties. The presence of the nitrophenyl group enhances its reactivity and biological interactions.
Antitumor Activity
Recent studies have explored the antitumor properties of quinoline derivatives, including this compound. For instance, a related quinoline sulfonamide derivative demonstrated notable cytotoxic effects against various tumor cell lines, with an IC50 value of 1.34 μM against HeLa cells . This suggests that similar compounds may exhibit comparable or enhanced antitumor activity.
Table 1: Antitumor Activity of Quinoline Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| D13 | HeLa | 1.34 | Tubulin polymerization inhibition |
| 3 | HepG-2 | <5 | Induction of apoptosis |
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that quinoline derivatives can trigger programmed cell death in cancer cells.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound may exhibit variable stability in biological systems. For example, related compounds showed rapid degradation in rodent plasma but were stable in human plasma . This indicates potential differences in metabolism across species, which is crucial for drug development.
Study on Quinoline Derivatives
A study focusing on the synthesis and evaluation of quinoline derivatives highlighted their potential as antitumor agents. The findings indicated that structural modifications significantly influenced their biological activity. Specifically, compounds with electron-donating groups at the para position exhibited enhanced antiproliferative effects .
Comparative Analysis
A comparative analysis involving several nitroquinoline derivatives demonstrated that those with specific substitutions (like methoxy or methyl groups) showed improved efficacy against various cancer cell lines compared to their unsubstituted counterparts . This reinforces the importance of chemical structure in determining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
